Ethyl 2-(3,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate
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Overview
Description
Ethyl 2-(3,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring, which is a heterocyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with ethyl glyoxylate in the presence of a suitable catalyst.
Introduction of the Dichlorobenzamido Group: The dichlorobenzamido group is introduced through a nucleophilic substitution reaction, where 3,5-dichlorobenzoyl chloride reacts with the amine group on the benzothiazole ring.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the dichlorobenzamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Ethyl 2-(3,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(3,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The benzothiazole ring and dichlorobenzamido group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.
Comparison with Similar Compounds
Ethyl 2-(3,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate can be compared with other benzothiazole derivatives:
Similar Compounds: Benzothiazole, 2-aminobenzothiazole, 2-(4-chlorophenyl)benzothiazole.
Uniqueness: The presence of the dichlorobenzamido group and ethyl ester functional group distinguishes it from other benzothiazole derivatives, potentially enhancing its bioactivity and specificity.
Biological Activity
Ethyl 2-(3,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a complex structure that includes a benzo[d]thiazole core, which is known for its diverse biological properties. The presence of the 3,5-dichlorobenzamide moiety enhances its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes involved in cancer progression and inflammatory responses.
- Receptor Modulation : The compound may interact with specific receptors, potentially modulating pathways involved in cell proliferation and apoptosis.
- DNA Interaction : Like many heterocyclic compounds, it may form adducts with DNA, leading to mutations or cell death in rapidly dividing cells.
Anticancer Activity
Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro tests on various cancer cell lines have demonstrated that this compound can induce apoptosis and inhibit cell growth. For example, a study showed a dose-dependent decrease in viability in breast cancer cell lines treated with similar thiazole derivatives .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research has indicated that thiazole derivatives can exhibit antibacterial and antifungal effects. This compound may target microbial enzymes or disrupt cellular membranes.
Case Studies
- Study on Cell Proliferation : A recent study explored the effects of thiazole derivatives on human cancer cells. The results indicated that compounds similar to this compound significantly inhibited cell proliferation at concentrations as low as 10 µM .
- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of thiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 25 µg/mL for some derivatives .
Research Findings Summary Table
Properties
IUPAC Name |
ethyl 2-[(3,5-dichlorobenzoyl)amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O3S/c1-2-24-16(23)9-3-4-13-14(7-9)25-17(20-13)21-15(22)10-5-11(18)8-12(19)6-10/h3-8H,2H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWXHESAXMABBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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